molecular formula C23H21N3O4S B2994035 N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 898351-00-3

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2994035
CAS RN: 898351-00-3
M. Wt: 435.5
InChI Key: WXICVVJIJRWKAB-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide” is a novel derivative synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further details about the chemical reactions involved in the synthesis of this compound are not available in the retrieved papers.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been explored for their potential as anti-tubercular agents. Recent studies have shown that these compounds exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been compared with standard reference drugs, showing promising results . The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling and Knoevenagel condensation, which could be applied to the compound for developing new anti-tubercular drugs.

Anti-Inflammatory Properties

Novel benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties. These compounds have shown high inhibitory values for COX-1 and excellent selectivity indices for COX-2, indicating their potential as anti-inflammatory agents . The compound N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide could be explored further to assess its efficacy in this application.

Quorum Sensing Inhibition

Benzothiazole compounds have been identified as potent selective inhibitors of lasB quorum sensing in Gram-negative bacteria . This application is crucial in the fight against bacterial resistance, as quorum sensing plays a significant role in bacterial communication and pathogenicity.

Antimicrobial Activity

Some benzothiazole derivatives have demonstrated potent antimicrobial activity, with certain compounds showing inhibitory activity equivalent to that of the standard drug vancomycin . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anti-Proliferative Effects

Benzothiazole derivatives have been studied for their anti-proliferative effects. The methodology for synthesizing these novel heterocycles includes conditions that are gentle and yield satisfactory product yields . This compound could potentially be used in cancer research to develop new treatments that inhibit cell proliferation.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)26(14-16-8-6-7-11-24-16)23-25-17-9-4-5-10-20(17)31-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXICVVJIJRWKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide

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